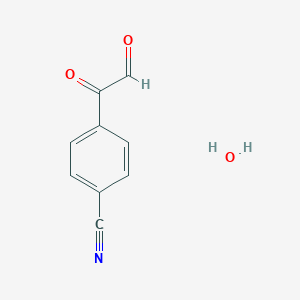

4-Cyanophenylglyoxal hydrate

Description

Contextualization within Fine Chemical Intermediate Synthesis

Fine chemicals are pure, single chemical substances produced in limited quantities and sold at high prices, forming the building blocks for specialty chemicals like pharmaceuticals, agrochemicals, and dyes. Central to their production are fine chemical intermediates—molecules that are themselves products of chemical reactions and serve as precursors for the final, more complex target substance.

Glyoxal (B1671930), the simplest dialdehyde, and its derivatives are fundamental intermediates with a wide array of applications. semanticscholar.org They are used in the production of resins, textiles, adhesives, and pharmaceuticals. semanticscholar.org Glyoxal's high reactivity, stemming from its two carbonyl groups, allows it to be a precursor for various compounds, including glyoxylic acid, a key substance in the manufacturing of cosmetics, perfumes, and agrochemicals. acs.org

Similarly, aromatic nitriles, organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are crucial intermediates. numberanalytics.comnumberanalytics.com Their importance lies in the versatile reactivity of the nitrile group, which can be transformed into various other functional groups such as amines, amides, and carboxylic acids. numberanalytics.comchemistryviews.org This versatility makes them indispensable in the synthesis of numerous pharmaceuticals, pesticides, herbicides, dyes, and advanced polymers. numberanalytics.comnumberanalytics.com The synthesis of aromatic nitriles has evolved from traditional methods like the Sandmeyer reaction to modern, more efficient catalytic processes. numberanalytics.comnih.gov

Overview of Arylglyoxals in Modern Synthetic Chemistry

Arylglyoxals are a specific class of glyoxal compounds where one of the aldehyde groups is replaced by an aryl (aromatic) group. These 1,2-dicarbonyl compounds are highly valuable and reactive synthons—or building blocks—in modern organic chemistry. ingentaconnect.comresearchgate.net Their utility shines in multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a complex product with high atom economy and efficiency. ingentaconnect.comresearchgate.net

The reactivity of arylglyoxals makes them ideal precursors for the synthesis of a wide spectrum of heterocyclic compounds, which are core structures in many biologically active molecules and functional materials. ingentaconnect.comjchemrev.com Research has demonstrated the successful application of arylglyoxals in constructing diverse heterocyclic systems. researchgate.netlucp.net

Table 1: Examples of Heterocyclic Compounds Synthesized from Arylglyoxals

| Heterocycle Class | Significance |

|---|---|

| Pyrroles | Core scaffolds in pharmaceuticals, dyes, and catalysts. lucp.net |

| Imidazoles | Found in many essential biological molecules and used in drug development. ingentaconnect.com |

| Furans | Important structural motifs in medicinal chemistry. ingentaconnect.com |

| Oxazoles | Nucleus for compounds with a wide spectrum of biological activities. researchgate.net |

| Pyridines | Foundational structures in agrochemicals and pharmaceuticals. ingentaconnect.com |

| Quinolines & Quinazolines | Possess diverse biological activities, including anticancer and anti-inflammatory properties. researchgate.net |

This table illustrates the versatility of arylglyoxals as precursors in the synthesis of various significant heterocyclic frameworks. Data sourced from multiple research findings. ingentaconnect.comresearchgate.netjchemrev.comlucp.net

Significance of Cyano-Substituted Aromatic Systems in Chemical Research

The incorporation of a cyano (-C≡N) group into an aromatic system dramatically influences the molecule's electronic properties and reactivity. sioc-journal.cnrsc.org The nitrile group is strongly electron-withdrawing, which can significantly alter the electron density of the attached π-conjugated system. rsc.org This property is harnessed in various fields of chemical research.

In medicinal chemistry and agrochemical development, the cyano group is a common feature in many active compounds and serves as a key intermediate for building more complex molecules. numberanalytics.comnumberanalytics.com For instance, many modern drugs, including certain antidepressants, contain a nitrile group or are synthesized from nitrile precursors. numberanalytics.com

In materials science, cyano-substituted aromatic compounds are integral to the development of advanced materials. numberanalytics.comrsc.org Their unique electronic characteristics make them suitable for:

Organic Electronics: Used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where the cyano group helps to tune the energy levels (LUMO) of the material for efficient charge transport. rsc.org

Dyes and Pigments: The electronic properties of aromatic nitriles contribute to the color and stability of various dyes. numberanalytics.com

Photoredox Catalysis: Cyanoarenes and dicyanopyrazines have recently emerged as efficient metal-free photoredox catalysts, capable of facilitating a variety of chemical transformations using light. rsc.org

Furthermore, the unique spectral signatures of cyano-substituted polycyclic aromatic hydrocarbons (PAHs) have led to their detection in interstellar space, providing valuable insights into the chemical composition of molecular clouds like TMC-1. nih.govacs.orgacs.org

Table 2: Key Roles of the Cyano Group in Aromatic Systems

| Field | Role of Cyano Group | Specific Applications |

|---|---|---|

| Organic Synthesis | Versatile synthetic intermediate. numberanalytics.comnumberanalytics.com | Precursor to amines, carboxylic acids, and heterocycles. numberanalytics.comchemistryviews.org |

| Pharmaceuticals | Bioisostere, enhances binding affinity, modulates properties. | Antidepressants, anticancer agents, antifungals. numberanalytics.comexsyncorp.com |

| Agrochemicals | Active component or key intermediate. | Herbicides and pesticides. numberanalytics.com |

| Materials Science | Electron-withdrawing group, tunes electronic/optical properties. rsc.org | Organic semiconductors (OLEDs, OSCs), dyes, polymers. numberanalytics.comrsc.org |

| Catalysis | Core of efficient photoredox catalysts. rsc.org | Facilitating C-C bond formation and other photochemical reactions. rsc.org |

This table summarizes the diverse applications and significance of incorporating a cyano group into aromatic systems. Data compiled from various research areas. numberanalytics.comnumberanalytics.comchemistryviews.orgrsc.orgexsyncorp.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-oxaldehydoylbenzonitrile;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2.H2O/c10-5-7-1-3-8(4-2-7)9(12)6-11;/h1-4,6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANFXXFMTHAMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-28-7 | |

| Record name | 4-Cyanophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyanophenylglyoxal Hydrate

Precursor-Based Oxidative Synthesis Routes

The most common and direct approach to synthesizing 4-cyanophenylglyoxal hydrate (B1144303) involves the oxidation of the α-methylene group of 4-cyanoacetophenone. This transformation is dominated by the use of selenium dioxide, a classic and effective reagent for such conversions.

Oxidation of 4-Cyanoacetophenone with Selenium Dioxide

The proposed mechanism for this oxidation begins with the enol form of 4-cyanoacetophenone attacking the electrophilic selenium atom of SeO₂. wikipedia.org This is followed by a series of steps, including rearrangement and hydrolysis, which ultimately lead to the formation of the 1,2-dicarbonyl compound and the precipitation of elemental black selenium. wikipedia.org

The efficiency and yield of the selenium dioxide oxidation are highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and the stoichiometry of the reactants. Aqueous dioxane is a commonly cited and effective solvent system for this transformation. wur.nlescholarship.orgresearchgate.net The presence of water is crucial; it facilitates the reaction and can significantly enhance the yield of the desired glyoxal (B1671930) hydrate. caltech.edu

In a typical procedure, selenium dioxide is dissolved in a mixture of dioxane and a specific amount of water, and the solution is heated. escholarship.org The 4-cyanoacetophenone is then added to this refluxing solution. wur.nldu.ac.in The ratio of water to selenium dioxide can be a critical factor. Studies on related systems have shown that increasing the equivalents of water relative to SeO₂ can lead to a significant boost in yield, although it may also slow down the reaction rate. caltech.edu For instance, one general procedure for synthesizing phenylglyoxal (B86788) hydrates specifies heating selenium dioxide in dioxane with 3.3 equivalents of water to 60 °C before adding the substituted acetophenone (B1666503). escholarship.org The reaction is often carried out at reflux for several hours to ensure complete conversion. wur.nl

Table 1: Optimization of SeO₂ Oxidation Conditions for Aryl Ketones

| Substrate | SeO₂ (equiv.) | Solvent | Water (equiv.) | Temperature | Time (h) | Yield |

| Acetophenone | 2.0 | Dioxane/Water | - | 90°C | - | >98% |

| 4-Cyanoacetophenone | 1.1 | Aqueous Dioxane (95%) | - | Reflux | 16-18 | - |

| Model Enone | 10 | Dioxane | 100 | - | 38 | 71% |

| Model Enone | 3 | Dioxane | 100 | - | 48 | 62% |

This table is a composite representation based on findings from multiple sources. wur.nlcaltech.eduresearchgate.net

The kinetics of the Riley oxidation are generally found to be first-order with respect to the substrate (the acetophenone). researchgate.net The reaction rate is influenced by temperature and reactant concentrations. While detailed kinetic studies specifically for 4-cyanoacetophenone are not widely published, the general principles of selenium dioxide oxidations apply. The rate-determining step is believed to be the initial reaction between the enol of the ketone and selenium dioxide. caltech.edu

Selectivity is a key advantage of this method. The selenium dioxide reagent selectively oxidizes the α-methylene group to a carbonyl group without affecting the aromatic ring or the cyano functionality. nih.gov This high chemoselectivity is crucial for obtaining a clean product without the need for extensive purification to remove byproducts from over-oxidation or reaction at other sites. However, over-oxidation can occur, and careful monitoring of the reaction is sometimes necessary to maximize the yield of the desired glyoxal and minimize degradation. caltech.edu

Maximizing the yield of 4-cyanophenylglyoxal hydrate involves several strategic considerations. One critical factor is the purity of the reagents and the choice of solvent. Using purified dioxane is recommended. du.ac.in

Another key strategy is controlling the stoichiometry and the addition of reagents. Using a slight excess of selenium dioxide (e.g., 1.1 equivalents) is common to drive the reaction to completion. wur.nl The workup procedure is also vital. After the reaction, the elemental selenium byproduct is typically removed by hot filtration. wur.nl The crude product, often an oil, can then be purified. A common method for purification and isolation involves converting the glyoxal to its stable, crystalline hydrate by refluxing the crude product with water. wur.nl

In some cases, stopping the reaction before the complete consumption of the starting material can lead to a higher isolated yield of the product by preventing its degradation or over-oxidation. caltech.edu For acetophenones in general, yields of the corresponding phenylglyoxal can be very high, sometimes exceeding 98%, when optimal conditions are employed. researchgate.net

Alternative Oxidative Reagents and Catalytic Systems for Arylglyoxal Formation

While selenium dioxide is the most prominent reagent, other oxidative systems have been developed for the synthesis of arylglyoxals from acetophenones. These alternatives are often explored to avoid the use of stoichiometric amounts of toxic selenium compounds.

One popular alternative is the Iodine/DMSO system. rsc.org This combination acts as a mild and efficient oxidative system, often proceeding via Kornblum oxidation, to convert aryl methyl ketones into the corresponding arylglyoxals. rsc.orgmdpi.com The reaction is believed to proceed through an α-iodo ketone intermediate.

Catalytic systems using copper salts, such as copper(II) chloride in DMSO, have also been reported for the oxidation of acetophenones. journalcra.com These methods offer the advantage of using a less toxic and inexpensive catalyst. The mechanism may involve the formation of an α-chloroacetophenone intermediate which is then hydrolyzed. journalcra.com

Other reagents that have been employed for similar transformations include:

Dimethyl sulfoxide (B87167) (DMSO) with hydrobromic acid (HBr): This system has been shown to oxidize acetophenone to phenylglyoxal effectively. google.com

Dess-Martin periodinane (DMP): A hypervalent iodine reagent known for mild oxidations. organic-chemistry.org

TBHP/I₂: A combination of tert-butyl hydroperoxide and iodine can mediate the synthesis of 2-acylbenzothiazoles from acetophenones, a process that involves the in-situ formation of an aryl glyoxal. organic-chemistry.org

Multi-Step Synthetic Pathways Involving Functional Group Transformations

Although direct oxidation of 4-cyanoacetophenone is the most straightforward route, 4-cyanophenylglyoxal can conceptually be synthesized through multi-step pathways involving the transformation of other functional groups.

A plausible, though less direct, route could start from 4-cyanobenzaldehyde (B52832) . sigmaaldrich.commerckmillipore.com This would require the introduction of a one-carbon unit that can be subsequently oxidized. For example, 4-cyanobenzaldehyde could be reacted with a cyanide source (like KCN) to form a cyanohydrin, followed by hydrolysis and oxidation. Another approach might involve a Grignard reaction with a protected one-carbon synthon, followed by deprotection and oxidation.

Another potential pathway could begin with a compound like 4-dichloromethylbenzonitrile . google.com This precursor, which can be synthesized from 4-methylbenzoyl chloride, could be hydrolyzed to form 4-cyanobenzaldehyde, which would then require a subsequent C1-homologation and oxidation step as described above. These multi-step routes are generally more complex and less efficient than the direct oxidation of 4-cyanoacetophenone and are therefore less commonly used for the specific preparation of this compound.

Strategies for Carbonyl Group Introduction and Hydration

The synthesis of this compound is effectively achieved through the oxidation of 4-cyanoacetophenone. chemicalbook.comgoogle.com A common and efficient method for this transformation is the use of selenium (IV) dioxide (SeO₂) as the oxidizing agent. escholarship.org In a typical procedure, the reaction is conducted in a solvent system such as aqueous dioxane. escholarship.org

The process begins with the introduction of the carbonyl groups. The methyl group adjacent to the carbonyl in 4-cyanoacetophenone is oxidized to an aldehyde, resulting in the formation of a glyoxal structure. This transformation is a critical step in forming the core dicarbonyl framework of the molecule. The reaction mechanism involves the electrophilic attack of the selenium dioxide on the enol form of the ketone.

Following the introduction of the second carbonyl group, hydration occurs. Glyoxals are highly electrophilic and readily react with water to form a geminal diol, known as a hydrate. youtube.com In the presence of water in the reaction medium, the 4-cyanophenylglyoxal intermediate is converted to its more stable hydrated form. escholarship.orgyoutube.com This hydration is a nucleophilic addition reaction where water attacks one of the carbonyl carbons. youtube.com The process is typically spontaneous and occurs either during the reaction itself or during the aqueous work-up.

A general laboratory procedure involves heating selenium (IV) dioxide in aqueous dioxane, followed by the addition of 4-cyanoacetophenone. escholarship.org The reaction is maintained at an elevated temperature, such as 60 °C, until the starting material is consumed. escholarship.org

Table 1: Synthesis of this compound from 4-Cyanoacetophenone

| Reactant/Reagent | Role | Typical Molar Ratio (relative to acetophenone) |

|---|---|---|

| 4-Cyanoacetophenone | Starting Material | 1.0 eq |

| Selenium (IV) dioxide | Oxidizing Agent | 1.1 eq |

| Water | Reactant for Hydration | 3.3 eq |

| Dioxane | Solvent | - |

This interactive table summarizes the key components used in a representative synthesis. Data is derived from a general procedure for phenylglyoxal hydrates. escholarship.org

Advanced Purification and Isolation Techniques for this compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the oxidizing agent. chemicalbook.com This involves a combination of filtration, crystallization, and potentially chromatographic methods.

Optimized Filtration and Washing Protocols

Once the reaction is complete, the crude product is typically isolated via filtration. This initial step separates the solid product from the reaction solvent and dissolved impurities. The resulting solid is then subjected to a series of washes with appropriate solvents. The choice of washing solvent is critical: it must be capable of dissolving residual impurities without significantly dissolving the desired product. For a polar compound like this compound, washing with a cold, less polar organic solvent can be effective in removing non-polar byproducts.

Controlled Crystallization Procedures to Obtain Hydrated Forms

Crystallization is a powerful technique for purifying solid organic compounds. For this compound, the procedure is designed to selectively crystallize the hydrated form from a solution. This is often achieved by dissolving the crude product in a suitable hot solvent system, such as the dioxane and water mixture used in its synthesis, and then allowing the solution to cool slowly. escholarship.org As the temperature decreases, the solubility of the compound drops, leading to the formation of well-defined crystals. The presence of water in the crystallization solvent ensures that the compound crystallizes as the stable hydrate. escholarship.org The slow cooling process allows for the selective incorporation of the product molecules into a crystal lattice, excluding impurities.

Chromatographic Separation Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography)

For achieving very high purity, chromatographic techniques are employed. wikipedia.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. journalagent.comiyte.edu.tr

Column Chromatography: This is a preparative technique used to purify larger quantities of a compound. journalagent.com For this compound, a polar stationary phase like silica (B1680970) gel would be used (normal-phase chromatography). creative-proteomics.com The crude mixture is loaded onto the top of the column, and a mobile phase (eluent), typically a mixture of non-polar and moderately polar solvents like hexane (B92381) and ethyl acetate, is passed through the column. creative-proteomics.com Components separate based on their polarity; less polar impurities travel down the column faster, while the more polar this compound is retained more strongly by the silica gel and elutes later. journalagent.com Fractions are collected and analyzed to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is an analytical and preparative technique that offers higher resolution and faster separation times than traditional column chromatography. journalagent.comlcms.cz For a polar analyte like this compound, reversed-phase HPLC is often suitable. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). lcms.cz The polar compound would have a weaker interaction with the non-polar stationary phase and elute earlier than non-polar impurities. HPLC is particularly useful for assessing the purity of the final product and for isolating small quantities of highly pure material. lcms.cz

Table 2: Overview of Chromatographic Purification Methods

| Technique | Stationary Phase Type | Mobile Phase Example | Principle of Separation |

|---|---|---|---|

| Column Chromatography (Normal-Phase) | Polar (e.g., Silica Gel) | Hexane/Ethyl Acetate | Separation based on polarity; polar compounds are retained longer. journalagent.com |

| HPLC (Reversed-Phase) | Non-polar (e.g., C18) | Water/Acetonitrile | Separation based on hydrophobicity; non-polar compounds are retained longer. lcms.cz |

This interactive table outlines the principles of chromatographic techniques applicable to the purification of this compound.

Chemical Reactivity and Transformation Pathways of 4 Cyanophenylglyoxal Hydrate

Reactivity of the Hydrated Glyoxal (B1671930) Moiety

The hydrated glyoxal portion of 4-cyanophenylglyoxal hydrate (B1144303), which exists in equilibrium with the dicarbonyl form, is the primary site for many of its characteristic reactions. The two adjacent carbonyl groups exhibit a high degree of reactivity towards nucleophiles.

The electrophilic nature of the carbonyl carbons in the glyoxal moiety makes them susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the addition of the nucleophile to one or both of the carbonyl groups. For instance, in the presence of alcohol, hemiacetal and subsequently acetal (B89532) formation can occur. The reactivity of the carbonyls is influenced by the electron-withdrawing nature of the adjacent cyano-substituted phenyl ring.

| Nucleophile | Product Type | Reaction Conditions |

| Alcohols (e.g., Methanol, Ethanol) | Hemiacetal/Acetal | Acid or base catalysis |

| Thiols (e.g., Ethanethiol) | Hemithioacetal/Thioacetal | Typically acid-catalyzed |

| Grignard Reagents (e.g., Phenylmagnesium bromide) | α-Hydroxy ketone | Anhydrous ether |

One of the most well-documented areas of glyoxal reactivity is its condensation with nitrogen-based nucleophiles. 4-Cyanophenylglyoxal hydrate readily reacts with primary amines, anilines, and related compounds to form imines (Schiff bases). When bifunctional nitrogen nucleophiles, such as hydrazines and hydroxylamines, are employed, the reaction can proceed further. For example, reaction with hydrazine (B178648) can yield a hydrazone, which may then cyclize.

| Nitrogen Nucleophile | Intermediate Product | Final Product |

| Primary Amine (R-NH2) | Imine (Schiff Base) | Not applicable |

| Hydrazine (H2N-NH2) | Hydrazone | Dihydropyridazine derivative (via cyclization) |

| o-Phenylenediamine | Diamine adduct | Quinoxaline (B1680401) derivative |

The 1,2-dicarbonyl structure of the glyoxal moiety is a key synthon for the construction of various heterocyclic systems. A prominent example is the reaction with ortho-phenylenediamines, which leads to the formation of quinoxaline derivatives. This reaction is a reliable method for synthesizing substituted quinoxalines, which are important scaffolds in medicinal chemistry. Similarly, condensation with amidines or guanidines can afford substituted imidazoles. The specific reaction pathway and the resulting heterocyclic system are highly dependent on the nature of the reaction partner.

| Reagent | Heterocyclic Product |

| o-Phenylenediamine | 2-(4-cyanophenyl)quinoxaline |

| Guanidine | 2-amino-4-(4-cyanophenyl)imidazole |

| Amidothiourea | Substituted aminothiazole |

Transformations Involving the Cyano Group

The nitrile functionality on the phenyl ring provides a secondary site for chemical modification, which can be addressed either before or after transformations of the glyoxal moiety.

The cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (4-carboxyphenylglyoxal) or an amide (4-carbamoylphenylglyoxal), respectively. The conditions for these transformations must be carefully controlled to avoid undesired reactions at the sensitive glyoxal hydrate moiety. For instance, strong acidic conditions might also promote polymerization or other side reactions of the dicarbonyl component.

| Reaction | Reagents | Product |

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | 4-Carboxyphenylglyoxal |

| Amidation | Controlled hydrolysis (e.g., H2O2, base) | 4-Carbamoylphenylglyoxal |

The nitrile group can be reduced to a primary amine (4-(aminomethyl)phenylglyoxal) using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This transformation introduces a new nucleophilic center into the molecule, opening up further possibilities for derivatization. Additionally, the cyano group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, further expanding the molecular diversity accessible from this compound.

| Reaction | Reagents | Product |

| Reduction | Lithium aluminum hydride (LiAlH4) or Catalytic Hydrogenation (H2, Pd/C) | 4-(Aminomethyl)phenylglyoxal |

| Cycloaddition | Sodium azide (B81097) (NaN3), Ammonium chloride (NH4Cl) | 5-(4-(1,2-dihydroxyethyl)phenyl)-1H-tetrazole |

Intramolecular Rearrangements and Tautomerism Studies

The chemical behavior of this compound is significantly influenced by its capacity to undergo intramolecular rearrangements and exist in various tautomeric forms. These transformations are critical in understanding its reactivity and potential applications in chemical synthesis.

Intramolecular Rearrangements

One of the notable intramolecular rearrangements that aryl glyoxals can undergo is the Cannizzaro reaction. stackexchange.comresearchgate.netbeilstein-journals.org This reaction typically involves the disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a carboxylic acid and a primary alcohol. beilstein-journals.orgbyjus.com In the case of glyoxals, which possess two adjacent carbonyl groups, an intramolecular Cannizzaro reaction can occur. This process involves the internal transfer of a hydride ion, leading to the formation of an α-hydroxy carboxylic acid. stackexchange.comyoutube.com

For 4-Cyanophenylglyoxal, the intramolecular Cannizzaro reaction would proceed via the hydrate form. The reaction is initiated by a base, which facilitates a 1,2-hydride shift. This rearrangement results in the formation of 4-cyanomandelic acid. The probability of this intramolecular pathway is generally higher than the corresponding intermolecular reaction due to the proximity of the reacting functional groups within the same molecule. stackexchange.com

Studies on a series of substituted arylglyoxals have provided insights into the electronic effects on such rearrangements. A Hammett plot for the base-catalyzed rearrangement of hemithioacetals of arylglyoxals showed a positive ρ value, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction. rsc.org Given that the cyano group is a strong electron-withdrawing group, it is anticipated that 4-Cyanophenylglyoxal would readily undergo this type of rearrangement.

Tautomerism Studies

Tautomerism is a fundamental concept in the study of carbonyl compounds, and this compound is no exception. libretexts.orgstackexchange.commasterorganicchemistry.com It primarily exists in equilibrium between its keto and enol forms. The keto form is the hydrated geminal diol, while the enol form contains a carbon-carbon double bond and a hydroxyl group. libretexts.orglibretexts.org

The position of the keto-enol equilibrium is influenced by several factors, including the structure of the molecule, the solvent, and the temperature. masterorganicchemistry.comasu.edu For most simple aldehydes and ketones, the keto form is thermodynamically more stable and therefore predominates at equilibrium. libretexts.orgrsc.org However, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding, conjugation, and aromaticity. masterorganicchemistry.comlibretexts.org

In the case of 4-Cyanophenylglyoxal, the presence of the phenyl ring offers conjugative stabilization to the enol form. libretexts.org The electron-withdrawing nature of the para-cyano group can further influence the electron density and the stability of the tautomers.

Applications and Synthetic Utility in Advanced Organic and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of 4-Cyanophenylglyoxal hydrate (B1144303) as a precursor is prominent in the synthesis of various pharmaceutically active compounds. It serves as a critical starting material or intermediate in the development of drugs targeting a range of diseases. This role is largely attributed to its precursor, 4'-cyanoacetophenone, which is converted into 4-Cyanophenylglyoxal hydrate for subsequent reactions. chemicalbook.comwur.nlexsyncorp.com

This compound is a key intermediate in the manufacturing pathway of potent triazole antifungal agents. exsyncorp.com Specifically, its parent compound, 4'-cyanoacetophenone, is a key raw material for producing Ravuconazole and Isavuconazole, both of which are used to treat serious fungal infections. exsyncorp.com The synthesis leverages the reactive nature of the glyoxal-like structure to build the complex heterocyclic systems characteristic of these drugs.

Table 1: Antifungal Agents Derived from this compound Precursors

| Antifungal Agent | Therapeutic Class | Role of Precursor |

|---|---|---|

| Ravuconazole | Triazole Antifungal | Key raw material for synthesis. exsyncorp.com |

| Isavuconazole | Triazole Antifungal | Key raw material for synthesis. exsyncorp.com |

The synthetic versatility of this compound extends to other critical therapeutic areas. The precursor 4'-cyanoacetophenone is documented as a starting material for creating certain antimalarial isonitriles and various anesthetic agents. exsyncorp.com While the development of novel antimalarials often involves re-engineering existing pharmacophores like 4-aminoquinoline, the introduction of unique fragments derived from intermediates such as this compound is a key strategy for overcoming drug resistance. nih.govnih.gov Similarly, in the field of anesthesiology, the synthesis of new intravenous anesthetic agents often relies on the modification of phenolic structures, and intermediates with reactive carbonyl groups are crucial for these transformations. nih.govnih.gov

This compound is an important building block for constructing complex nitrogen-containing heterocyclic systems, which are core scaffolds in many biologically active molecules.

Piperazine Derivatives: The dicarbonyl functionality of the glyoxal (B1671930) group makes it a highly suitable reactant for condensation reactions with 1,2-diamines, such as piperazine. This reaction pathway allows for the creation of complex fused heterocyclic systems. Piperazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antidepressant properties. nih.govmdpi.comresearchgate.netmdpi.com

Naphthyridines: The compound is explicitly used in the synthesis of naphthyridine derivatives. google.com A notable application is in the one-pot, three-component reaction between an aryl glyoxal monohydrate, 6-aminouracil, and 4-hydroxyquinolin-2(1H)-one to produce pyrimido[4,5-b] clearsynth.comresearchgate.netnaphthyridines. scispace.com These compounds are of interest for their potential biological activities stemming from the fusion of pyrimidine (B1678525) and naphthyridine scaffolds. scispace.com The reaction proceeds efficiently under mild conditions, highlighting the utility of glyoxal hydrates in multicomponent green synthesis protocols. scispace.com

Table 2: Synthesis of Pyrimido[4,5-b] clearsynth.comresearchgate.netnaphthyridines using Aryl Glyoxal Monohydrates

| Entry | Aryl Group of Glyoxal | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylphenyl | 7-(4-Methylbenzoyl)benzo[h]pyrimido[4,5-b] clearsynth.comresearchgate.netnaphthyridine-6,8,10(5H,9H,11H)-trione | 86% |

| 2 | 4-Methoxyphenyl | 7-(4-Methoxybenzoyl)benzo[h]pyrimido[4,5-b] clearsynth.comresearchgate.netnaphthyridine-6,8,10(5H,9H,11H)-trione | 92% |

| 3 | 4-Chlorophenyl | 7-(4-Chlorobenzoyl)benzo[h]pyrimido[4,5-b] clearsynth.comresearchgate.netnaphthyridine-6,8,10(5H,9H,11H)-trione | 88% |

| 4 | 4-Bromophenyl | 7-(4-Bromobenzoyl)benzo[h]pyrimido[4,5-b] clearsynth.comresearchgate.netnaphthyridine-6,8,10(5H,9H,11H)-trione | 85% |

Adapted from a study on the one-pot synthesis of pyrimidonaphthyridines. scispace.com

The unique electronic and photophysical properties of azulene (B44059) derivatives have made them targets for applications in materials science and pharmaceuticals. mdpi.comresearchgate.net The reactive dicarbonyl structure of this compound makes it a valuable building block for constructing the seven-membered ring of the azulene skeleton. This is typically achieved through condensation reactions with activated cyclopentadiene (B3395910) derivatives or other suitable five-membered ring precursors, following established synthetic strategies like the Ziegler-Hafner azulene synthesis. researchgate.netmdpi.com

Utilization in Agrochemical Compound Development

As a versatile fine chemical intermediate, this compound possesses the structural features necessary for the synthesis of complex organic molecules, including those designed for agrochemical applications. amerigoscientific.com The development of new agrochemicals often relies on the creation of novel heterocyclic compounds to find more effective and selective herbicides, insecticides, and fungicides. The reactivity of this compound makes it a potential precursor for such molecules, although specific, widely documented examples in agrochemical development are less common than in pharmaceuticals.

Contributions to Fine Chemical Synthesis

This compound is classified as a fine chemical, a category of complex, pure chemical substances produced in limited quantities through sophisticated multi-step syntheses. amerigoscientific.commdpi.com Its value in fine chemical synthesis stems from its bifunctional nature, which allows it to serve as a versatile node for building molecular complexity. clearsynth.comethernet.edu.et The hydrated glyoxal is a precursor to a 1,2-dicarbonyl moiety, a key functional group in organic synthesis for forming heterocycles, while the cyano group can be hydrolyzed, reduced, or converted into other functional groups. This dual reactivity makes it an important intermediate for producing high-value, specialized chemicals for a variety of industries. amerigoscientific.com

Versatility as a Building Block for Structurally Complex Molecules

This compound has emerged as a versatile and valuable building block in advanced organic and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde and a ketone moiety, coupled with the electron-withdrawing cyano group, allows for its participation in a variety of chemical transformations. This reactivity makes it an ideal starting material for the synthesis of diverse and structurally complex molecules, particularly heterocyclic scaffolds of significant interest in drug discovery and materials science.

One of the most powerful applications of this compound is in multicomponent reactions (MCRs). nih.govfrontiersin.org MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates structural elements from all the starting materials. nih.govrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple precursors. nih.govfrontiersin.org The Ugi and Passerini reactions are prominent examples of MCRs where α-dicarbonyl compounds like this compound can be effectively employed. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (Ugi-4CR), for instance, typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.orgtcichemicals.com The reactivity of this compound allows it to serve as the carbonyl component in such reactions, leading to the formation of highly functionalized and complex products.

A notable example of its utility is in the two-pot synthesis of complex benzene/imidazole systems. nih.gov In a process analogous to that described for phenylglyoxal (B86788) hydrate, this compound can participate in an Ugi reaction to form a highly substituted α-aminoacyl amide intermediate. This intermediate can then undergo a subsequent condensation reaction to yield a complex heterocyclic framework. nih.gov

The following table outlines the reactants and the resulting complex molecular scaffold from a representative Ugi reaction involving a glyoxal derivative, illustrating the potential of this compound in constructing such systems.

| Reactants | Reaction Type | Resulting Molecular Scaffold | Reference |

| Phenylglyoxal hydrate, n-Butylamine, Terephthalic acid, tert-Butyl isocyanide | Ugi four-component condensation | Bis-amide adduct | nih.gov |

| Bis-amide adduct, Ammonia | Condensation/Cyclization | Benzene/imidazole system | nih.gov |

This reaction pathway highlights the strategic importance of this compound. The initial Ugi reaction efficiently assembles multiple components into a linear, peptide-like structure. The subsequent intramolecular cyclization then transforms this intermediate into a rigid, polycyclic architecture. The cyano group on the phenyl ring of the original building block is retained in the final structure, offering a valuable functional handle for further synthetic modifications or for modulating the electronic properties and biological activity of the target molecule.

The versatility of this compound extends beyond the Ugi reaction. It can also participate in Passerini three-component reactions, which involve an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgresearchgate.net Furthermore, its dicarbonyl nature allows for the synthesis of a wide array of other heterocyclic systems, such as pyrazines and quinoxalines, through condensation reactions with appropriate diamines.

In essence, the chemical reactivity of this compound, particularly its aptitude for multicomponent reactions, establishes it as a powerful tool for the construction of intricate molecular architectures. This capability is of paramount importance in the fields of medicinal chemistry and materials science, where the synthesis of novel and complex molecules is a constant driver of innovation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 4-Cyanophenylglyoxal hydrate (B1144303), both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for confirming the arrangement of atoms and the presence of the hydrate form. conicet.gov.arnih.gov

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide information about the different types of protons and their neighboring atoms. researchgate.netmdpi.com For 4-Cyanophenylglyoxal hydrate, one would expect to observe distinct signals for the aromatic protons on the cyanophenyl ring, the aldehydic proton, and the hydroxyl protons of the gem-diol group. The presence of the hydrate is often confirmed by the disappearance or shift of the hydroxyl proton signals upon exchange with deuterium (B1214612) oxide (D₂O). researchgate.net The degree of hydration can also be calculated from the ¹H NMR spectra. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound would give rise to a distinct signal. researchgate.net Key resonances would include those for the aromatic carbons, the nitrile carbon, the carbonyl carbon, and the gem-diol carbon. The chemical shift of the carbon attached to the two hydroxyl groups is particularly indicative of the hydrated form. kaist.ac.kr The existence of the aldehyde-hydrate form can be studied using both solution- and solid-state NMR experiments. conicet.gov.ar

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| Aldehydic CH (in equilibrium) | 9.5 - 10.5 | ~190 |

| gem-Diol CH(OH)₂ | 5.5 - 6.5 | 90 - 100 |

| gem-Diol OH | Variable (broad) | - |

| Nitrile C | - | 115 - 125 |

| Carbonyl C=O (in equilibrium) | - | ~190 |

| Aromatic C-CN | - | 110 - 120 |

| Aromatic C-C=O | - | 135 - 145 |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Functional Group Identification through Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group. The carbonyl (C=O) stretching vibration of the glyoxal (B1671930) group would typically appear as a strong band around 1680-1720 cm⁻¹. The presence of the hydrate form is distinguished by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the gem-diol group and any associated water molecules. spectroscopyonline.comnih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. Near-infrared (NIR) spectroscopy can also be employed for the rapid and nondestructive identification and quantification of the hydrate form. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Carbonyl (C=O) | Stretching | 1680 - 1720 |

| Hydroxyl (O-H) | Stretching (broad) | 3200 - 3600 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Mass Spectrometry for Molecular Weight and Adduct Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comneist.res.in This precision allows for the determination of the elemental composition of a molecule, which is crucial for confirming the molecular formula of this compound (C₉H₇NO₃). By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be unequivocally established, distinguishing it from other compounds with the same nominal mass. whoi.edu

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce smaller product ions. wikipedia.orgnationalmaglab.org The analysis of these fragments provides valuable information about the structure of the parent ion. nih.gov For this compound, MS/MS experiments would involve selecting the protonated molecule [M+H]⁺ or other adducts and inducing fragmentation. uab.edu The resulting fragmentation pattern would reveal characteristic losses, such as the loss of water from the hydrate, the loss of CO, and cleavage of the bond between the carbonyl groups, helping to piece together the molecule's structure. researchgate.net

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. nih.gov It is an important parameter that can be determined using ion mobility-mass spectrometry (IM-MS). nih.gov For this compound, predicted CCS values for different adducts (e.g., [M+H]⁺, [M+Na]⁺) can be calculated using computational methods. uni.lu These predicted values can then be compared with experimentally measured CCS values to provide an additional layer of confidence in the structural assignment. vanderbilt.edupanoramaweb.org Discrepancies between predicted and experimental values can indicate the presence of different conformers or isomers.

Table 3: Predicted Collision Cross Section (CCS) Values for 4-Cyanophenylglyoxal Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 160.03931 | 132.8 |

| [M+Na]⁺ | 182.02125 | 143.5 |

| [M-H]⁻ | 158.02475 | 136.5 |

| [M+NH₄]⁺ | 177.06585 | 151.5 |

| [M+K]⁺ | 197.99519 | 140.7 |

| [M+H-H₂O]⁺ | 142.02929 | 120.8 |

| [M+HCOO]⁻ | 204.03023 | 153.6 |

Data sourced from publicly available databases. uni.lu These values are predicted and may differ from experimental results.

Purity Assessment and Isomeric Separation by Chromatographic Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a method can be developed to separate the target compound from related substances. The purity of the sample can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often provide HPLC data to certify the purity of their products. bldpharm.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. amerigoscientific.com The process involves a carrier gas (mobile phase) that transports the sample through a column containing a stationary phase. escholarship.org Separation is achieved based on the differential partitioning of analytes between the two phases. For a compound to be suitable for GC analysis, it must be thermally stable and sufficiently volatile to exist in the gas phase under the operating temperatures of the instrument. Current time information in Bangalore, IN.

The direct analysis of this compound by GC presents significant challenges. Its high polarity and, more critically, its hydrated structure, make it non-volatile and susceptible to thermal degradation at the high temperatures typically used in GC inlets and columns. The hydrate form would likely decompose, and the glyoxal moiety itself could undergo further reactions, leading to inaccurate quantification and poor chromatographic peak shape.

To overcome these limitations, chemical derivatization is an essential prerequisite for the GC analysis of polar and non-volatile compounds like this compound. Derivatization converts the analyte into a more volatile and thermally stable derivative by replacing active hydrogens on polar functional groups. For the hydroxyl groups in the hydrate, a common and effective technique is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the polar -OH groups into nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation and detection, often by mass spectrometry (GC-MS).

Illustrative GC Method Parameters for Derivatized 4-Cyanophenylglyoxal

| Parameter | Typical Setting | Purpose |

| Column | DB-5ms (or equivalent) | A non-polar column suitable for a wide range of derivatized compounds. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering good resolution and capacity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. escholarship.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and influences separation efficiency. |

| Injection Mode | Splitless | Ensures maximum transfer of the derivatized analyte onto the column for trace analysis. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min | A temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for peak identification. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. This makes it particularly well-suited for the direct analysis of this compound without the need for derivatization. The fundamental principle of HPLC involves pumping a liquid solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). escholarship.org

Given the polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode of analysis. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar aqueous-organic mixture. The retention of an analyte is primarily governed by its hydrophobicity; more polar compounds interact less with the non-polar stationary phase and therefore elute earlier, while less polar compounds are retained longer.

The presence of the aromatic ring and the cyano group in this compound allows for sensitive detection using an ultraviolet (UV) detector. The analysis of the hydrate form in aqueous mobile phases is complex, as an equilibrium may exist between the hydrate and the anhydrous glyoxal. Variations in the mobile phase composition, particularly the water content, can shift this equilibrium and affect retention times. Therefore, method development requires careful optimization of the mobile phase composition (e.g., the ratio of water to an organic modifier like acetonitrile (B52724) or methanol) and pH to ensure consistent and reproducible results.

Illustrative HPLC Method Parameters for this compound

| Parameter | Typical Setting | Purpose |

| Column | C18 Reversed-Phase Column | A non-polar stationary phase for retaining and separating moderately polar compounds. |

| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size | Common dimensions providing a good balance of efficiency and backpressure. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | A common solvent system for RP-HPLC; TFA is used to control pH and improve peak shape. |

| Gradient | 30% to 70% Acetonitrile over 15 minutes | A gradient elution is used to effectively separate analytes with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 35 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm | Allows for sensitive detection of the analyte and spectral analysis for peak purity. |

| Injection Vol. | 10 µL | A typical volume for injecting the prepared sample solution. |

Computational Chemistry and Molecular Modeling Studies of 4 Cyanophenylglyoxal Hydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. ajchem-a.comcecam.org For 4-Cyanophenylglyoxal hydrate (B1144303), these calculations would elucidate the distribution of electrons and predict the most probable sites for chemical reactions.

Detailed Research Findings: A typical DFT study, perhaps using the B3LYP functional, would optimize the molecule's geometry to its lowest energy state. scirp.org From this optimized structure, a variety of electronic properties can be calculated. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. scirp.org The HOMO represents the ability to donate an electron, and its location highlights nucleophilic sites. The LUMO represents the ability to accept an electron, indicating electrophilic sites. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. scirp.org

Furthermore, the Molecular Electrostatic Potential (MEP) surface would visually map the charge distribution. For 4-Cyanophenylglyoxal hydrate, one would expect to see negative potential (red/yellow) around the oxygen atoms of the glyoxal (B1671930) and hydrate groups and the nitrogen of the nitrile group, identifying them as sites for electrophilic attack. Positive potential (blue) would likely be found around the hydrate's hydrogen atoms, marking them as sites for nucleophilic attack. The dual descriptor (Δf(r)) is another advanced tool that can precisely identify nucleophilic (Δf(r) < 0) and electrophilic (Δf(r) > 0) regions within the molecule, offering a more quantitative prediction of local reactivity than MEP alone. nih.govescholarship.org

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Predicts chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |

| This table is illustrative, showing the type of data generated from DFT calculations. |

Conformational Analysis and Energetic Profiles

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis computationally explores these different arrangements to identify the most stable (lowest energy) structures and the energy barriers required to interconvert between them.

Detailed Research Findings: For this compound, key rotations would occur around the C-C bonds linking the phenyl ring to the glyoxal moiety and the glyoxal carbons themselves. A potential energy surface (PES) scan would be performed by systematically rotating these bonds and calculating the energy at each step. This process would identify local energy minima, corresponding to stable conformers, and transition states, which are the peaks of the energetic barriers between them. youtube.com The results would reveal the most likely three-dimensional shape of the molecule under standard conditions and how much energy is needed to twist it into other shapes. This is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules.

| Conformer | Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | 15° | 0.00 | 75.8% |

| Local Minimum | 160° | 1.25 | 10.1% |

| Transition State | 90° | 3.50 | - |

| This table illustrates hypothetical results from a conformational analysis, showing the relative stability of different rotamers. |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a dynamic environment. mdpi.com An MD simulation of this compound would place the molecule in a simulated box of solvent (typically water) to study its stability and interactions with the surrounding solvent molecules.

Detailed Research Findings: The simulation would be run for a duration of nanoseconds, tracking the trajectory of every atom based on a chosen force field. mdpi.com Analysis of these trajectories provides insight into the molecule's structural stability; for instance, one could monitor if the hydrate group remains stable or if dehydration occurs over the simulation time. rsc.org

Key analyses would include the calculation of Radial Distribution Functions (RDFs). mdpi.com An RDF for the oxygen atoms of the hydrate and the hydrogen atoms of surrounding water molecules would reveal the structure and strength of hydrogen bonding in the solvation shell. Similarly, RDFs between other parts of the molecule and water would describe how it is hydrated. nih.gov The average number of hydrogen bonds between the solute and solvent and their lifetimes would quantify the dynamics of these crucial interactions. mdpi.com This information is vital for understanding the compound's solubility and how the solvent mediates its interactions with other species.

Theoretical Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational modes, Mass Spectrometry features)

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

Detailed Research Findings:

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the magnetic shielding of each nucleus. mdpi.com These theoretical shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com Comparing these predicted shifts with experimental spectra helps in the definitive assignment of each peak to a specific atom in the molecule. researchgate.net

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C (Nitrile) | 118.5 | 118.2 |

| C (Carbonyl 1) | 192.1 | 191.8 |

| C (Carbonyl 2, Hydrated) | 93.5 | 93.1 |

| C (Aromatic, C-CN) | 115.8 | 115.5 |

| This table provides an example of how calculated NMR chemical shifts are compared with experimental data for structural validation. |

IR Vibrational Modes: DFT frequency calculations can predict the infrared spectrum by determining the molecule's normal modes of vibration. libretexts.org Each calculated vibrational frequency corresponds to a specific atomic motion, such as a bond stretching or bending. libretexts.org For this compound, this would allow for the assignment of key absorption bands, such as the characteristic C≡N stretch, the C=O stretches, the O-H stretches of the hydrate, and the various C-H and C-C vibrations of the aromatic ring. nih.govnih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450, 3380 | Asymmetric & Symmetric Hydrate Stretch |

| ν(C≡N) | 2235 | Nitrile Stretch |

| ν(C=O) | 1710 | Carbonyl Stretch |

| ν(C=C) | 1605, 1580 | Aromatic Ring Stretch |

| This table illustrates the assignment of key peaks in a predicted IR spectrum. |

Mass Spectrometry Features: While directly simulating a mass spectrum is complex, quantum chemistry can be used to support the interpretation of experimental fragmentation patterns. By calculating the relative energies of the parent ion and various potential fragment ions, researchers can predict the most likely fragmentation pathways and rationalize the peaks observed in an MS/MS experiment. researchgate.net

Prediction of Reaction Mechanisms and Transition States

A primary strength of quantum chemistry is its ability to map out the entire pathway of a chemical reaction, including the high-energy transition state (TS) that connects reactants and products. mdpi.com This allows for the calculation of activation energies, which determine the reaction rate.

Detailed Research Findings: For this compound, an important potential reaction to study would be its dehydration to form 4-Cyanophenylglyoxal. A computational study would involve locating the geometry of the transition state for this water elimination reaction. youtube.com The energy difference between the reactants (hydrate) and the transition state would yield the activation energy (Ea) for the reaction. Methods such as Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that the identified TS correctly connects the hydrate and the dehydrated product plus a water molecule. mdpi.com Such studies can also investigate the influence of catalysts or solvent molecules on the activation barrier. mdpi.com

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactant (Hydrate) | 0.0 |

| Transition State | +25.4 |

| Products (Anhydrous + H₂O) | +5.2 |

| This illustrative table summarizes the energetics of a hypothetical dehydration reaction, from which the activation energy can be determined. |

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and enhance efficiency. hilarispublisher.com For aryl glyoxals like 4-Cyanophenylglyoxal hydrate (B1144303), research is moving towards more sustainable and eco-friendly synthetic routes.

Current research highlights several green approaches applicable to the synthesis of aryl glyoxals:

Water as a Green Solvent: The use of water or water-ethanol mixtures as a reaction medium for the synthesis of various heterocyclic compounds from aryl glyoxals has been demonstrated. nih.gov This approach minimizes the reliance on volatile and often toxic organic solvents.

Catalyst-Free and Metal-Free Reactions: Environmentally friendly, one-pot syntheses of complex molecules like 5-aminoimidazoles from aryl glyoxals have been achieved at room temperature without the need for metal catalysts. rsc.org This simplifies the reaction setup and purification processes.

Solvent-Free and Clay-Catalyzed Conditions: A noteworthy green strategy involves the condensation of aryl glyoxals with other reactants under solvent-free conditions, using inexpensive and eco-friendly clay catalysts. researchgate.net This method, often employing grindstone chemistry, significantly reduces reaction times and boosts yields compared to traditional methods that use toxic solvents under reflux. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a selective and waste-minimizing alternative to traditional oxidation or reduction reactions. researchgate.net By using electricity as a "reagent," these methods avoid the need for external oxidizing or reducing agents, making the process more economical and environmentally benign. researchgate.net

Future research will likely focus on optimizing these green methods for the specific synthesis of 4-Cyanophenylglyoxal hydrate, potentially starting from its precursor, 4-cyanoacetophenone. google.comexsyncorp.com

| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Aqueous Media Synthesis | Utilizes water or water-ethanol mixtures as the solvent. | Reduces use of volatile organic compounds (VOCs), improves safety, and is cost-effective. | nih.gov |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, often at room temperature. | Simplifies purification, avoids catalyst toxicity and cost, and is environmentally benign. | rsc.org |

| Clay-Catalyzed, Solvent-Free Reactions | Employs clay as a catalyst under solventless "grindstone" conditions. | Economical, environmentally friendly, rapid reaction times, and high yields. | researchgate.net |

| Electrochemical Methods | Uses electric current to drive oxidation/reduction instead of chemical reagents. | High selectivity, minimal waste, mild reaction conditions, and avoids toxic reagents. | researchgate.net |

Exploration of Novel Catalytic Reactions for Derivatization

This compound serves as a versatile synthon for creating a diverse library of complex organic molecules through various catalytic reactions. Its bifunctional nature allows for participation in numerous multicomponent reactions, which are highly efficient in building molecular complexity in a single step. rsc.org

Key areas of exploration for novel catalytic derivatizations include:

Heterocycle Synthesis: Aryl glyoxals are extensively used in the synthesis of five- and six-membered heterocycles, which are core structures in many natural products and pharmaceuticals. rsc.org Research has demonstrated the synthesis of:

Furans: Gold-catalyzed and p-TSA-catalyzed reactions in aqueous media have been developed for furan (B31954) synthesis. nih.gov

Pyrroles: Green methods using water or water-ethanol mixtures facilitate the synthesis of polyfunctionalized pyrroles. nih.gov

Quinoxalines: Clay-catalyzed condensation reactions provide a rapid and facile route to arylquinoxalines. researchgate.net

Imidazoles: Metal-free, one-pot reactions can produce highly substituted 5-aminoimidazoles. rsc.org

Organocatalysis: Asymmetric aldol (B89426) reactions using organocatalysts, such as those derived from cinchona alkaloids, can produce chiral 2-hydroxy-1,4-dicarbonyl compounds from aryl glyoxals with high enantioselectivity. mdpi.com This is crucial for the synthesis of stereochemically defined bioactive molecules.

Palladium Catalysis: Palladium (II) complexes of ligands derived from glyoxal (B1671930) have shown catalytic activity in Heck cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis. biomedres.usbiomedres.us This opens avenues for the derivatization of the phenyl ring of this compound.

Future work will likely involve discovering new catalysts and reaction conditions to expand the scope of heterocycles and other complex structures that can be synthesized from this compound, with a focus on stereoselective transformations.

Integration into Flow Chemistry and Automation for Scalable Production

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. d-nb.infomdpi.com The integration of this compound into continuous flow systems represents a promising direction for its large-scale production and derivatization.

Key benefits and future research directions include:

Improved Safety and Efficiency: Flow reactors handle small volumes of reactants at any given time, which is particularly advantageous when dealing with hazardous intermediates or exothermic reactions. d-nb.info This allows for reactions to be run under more aggressive conditions (higher temperatures and pressures) safely, often leading to dramatically reduced reaction times.

Automation and Optimization: Automated flow systems allow for rapid screening of reaction parameters (temperature, pressure, catalyst loading, residence time) to quickly identify optimal conditions. rsc.org This accelerates process development and leads to more efficient and robust manufacturing processes. mdpi.com

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous process without the need for isolating and purifying intermediates. mdpi.comnih.gov This significantly streamlines the synthesis of complex molecules derived from this compound, reducing waste and operational costs.

Scalability: Scaling up production in flow chemistry is typically achieved by running the system for longer periods or by "scaling out" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.org

Future research will focus on developing specific flow chemistry protocols for the synthesis and subsequent derivatization of this compound, potentially leading to on-demand, automated platforms for producing libraries of related compounds for screening purposes.

Design and Synthesis of New Bioactive Molecules Derived from this compound

The incorporation of nitrogen-containing heterocycles is a dominant theme in pharmaceutical design, with a vast majority of FDA-approved drugs containing at least one nitrogen atom. escholarship.org this compound is an excellent starting material for the synthesis of a wide range of nitrogen-containing and oxygen-containing heterocycles, which are scaffolds for new bioactive molecules. nih.govescholarship.org

Emerging research directions include:

Antimicrobial and Antifungal Agents: The lipid A biosynthesis pathway is a target for developing new antibiotics against Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov Heterocyclic compounds derived from versatile building blocks can be screened for inhibitory activity against key enzymes in this pathway, such as LpxA and LpxD. nih.gov Furthermore, derivatives like Ravuconazole and Isovucanozole, which are antifungal agents, are synthesized from the related precursor 4'-cyanoacetophenone, highlighting the potential of the 4-cyanophenyl moiety in this therapeutic area. exsyncorp.com

Anticancer Agents: Many anticancer drugs are based on heterocyclic scaffolds. The ability to generate diverse molecular libraries from this compound allows for the discovery of new compounds with potential antitumor activity. nih.gov For example, benzo hilarispublisher.comrsc.orgnaphthyridine derivatives, which can be prepared from 4-Cyanophenylglyoxal, are being investigated for their therapeutic potential. google.com

Enzyme Inhibitors: The structural motifs accessible from this compound are relevant for designing inhibitors for various enzymes. For instance, furan derivatives have been explored as PDE IV inhibitors. google.com

Drug Delivery Systems: Bioactive molecules can be incorporated into polymer-based systems, such as those made from chitosan, for controlled release and targeted delivery in applications like regenerative medicine. mdpi.com While not a direct application of the glyoxal itself, derivatives could be designed for such purposes.

The synthesis of compound libraries derived from this compound, followed by high-throughput screening, will be a key strategy in identifying new lead compounds for drug discovery.

| Derived Heterocycle Class | Synthetic Approach from Aryl Glyoxal | Potential Bioactivity/Application | Reference |

|---|---|---|---|

| Furans | Condensation with active methylene (B1212753) compounds. | PDE IV inhibitors, anti-inflammatory. | nih.govgoogle.com |

| Pyrroles | Three-component reaction with 1,3-diketones and enaminoketones. | Antimicrobial, anticancer. | nih.gov |

| Imidazoles | One-pot reaction with anilines and amidines. | Antifungal, anti-inflammatory. | rsc.org |

| Quinoxalines | Condensation with aromatic 1,2-diamines. | Anticancer, antimicrobial. | researchgate.net |

| Benzo hilarispublisher.comrsc.orgnaphthyridines | Multi-step synthesis involving 4-Cyanophenylglyoxal. | Various therapeutic applications. | google.com |

Potential Role in Materials Science and Polymer Chemistry (if novel applications emerge)

While the application of this compound in materials science is a nascent field, its molecular structure suggests significant potential. As a bifunctional building block, it can be used to create novel polymers and functional materials. bldpharm.com

Potential future applications include:

Synthesis of Novel Polymers: The two carbonyl groups of the glyoxal moiety and the nitrile group can all participate in polymerization reactions. This could lead to the formation of novel polyesters, polyamides, or other polymers with unique properties. For instance, monomers with specific functionalities are used to create polymers with tailored thermal or mechanical properties. mdpi.com The development of degradable and chemically recyclable polymers is a major goal in materials science, and monomers that can be re-synthesized from the degradation products are highly sought after. nih.gov

Functional Materials: The cyano group can be leveraged to create materials with specific electronic or optical properties. Nitrile-containing compounds are used in the synthesis of organic light-emitting diode (OLED) materials and other electronic materials. bldpharm.com

Cross-linking Agents: Due to its two reactive carbonyl groups, this compound could be investigated as a cross-linking agent to modify the properties of existing natural and synthetic polymers like collagen or chitosan, which are used in biomedical applications such as tissue engineering and wound healing. nih.gov

Metal-Organic Frameworks (MOFs): The nitrile and carbonyl groups could potentially act as coordinating sites for metal ions, making this compound or its derivatives interesting candidates as organic linkers for the synthesis of new Metal-Organic Frameworks (MOFs). rsc.org MOFs have applications in gas storage, catalysis, and separation.

The exploration of this compound in polymer and materials science is an open area for research, with the potential to yield new materials with valuable properties for a range of applications, from biomedical devices to advanced electronics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyanophenylglyoxal hydrate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves the oxidation of substituted acetophenones. For phenylglyoxal derivatives, Neuberg and Hoefmann’s method (oxidation of oximinoacetophenone with nitrosylsulfuric acid in dioxane/water) can be adapted . For this compound, substitute the starting material with 4-cyanoacetophenone. Optimize temperature (0–5°C initially, then 40–60°C) and stoichiometry to reduce side reactions. Purification via vacuum distillation and recrystallization in ether/light petroleum improves purity. Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR : H and C NMR confirm the aldehyde (δ ~9.5–10.5 ppm) and cyanophenyl groups (δ ~110–120 ppm for CN).

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (expected [M+H] for CHNO·HO: 198.06 g/mol).

- IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (C=O stretch) validate functional groups .

Report integration ratios, coupling constants, and spectral purity (>95% by HPLC).

Q. What safety protocols are critical when handling this compound in laboratory settings?